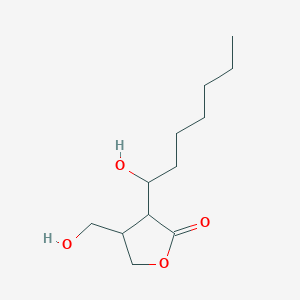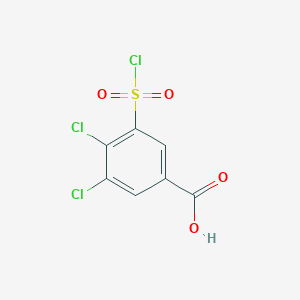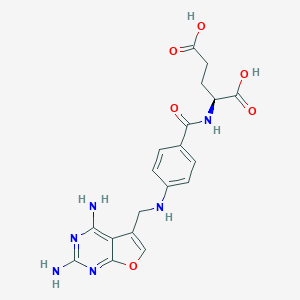
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid, also known as Folic acid conjugate, is a synthetic compound that has been widely studied for its potential use in cancer therapy. It is a conjugate of folic acid, a vitamin essential for cell growth and development, and a cytotoxic agent that can selectively target cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the binding of the conjugate to the folate receptor on cancer cells. The conjugate is then internalized into the cancer cell through receptor-mediated endocytosis. Once inside the cell, the cytotoxic agent is released from the conjugate and can induce cell death by various mechanisms, such as inhibition of DNA synthesis or induction of apoptosis.
Effets Biochimiques Et Physiologiques
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have potent cytotoxic activity against various types of cancer cells, including breast, ovarian, and lung cancer cells. The conjugate can also induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have minimal toxicity to normal cells, indicating its potential as a selective cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate in lab experiments include its selective targeting of cancer cells, its potent cytotoxic activity, and its minimal toxicity to normal cells. However, the limitations of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the variability in folate receptor expression among different types of cancer cells and the potential development of resistance to the conjugate over time.
Orientations Futures
For research on N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the optimization of the conjugate for improved efficacy and reduced toxicity, the development of novel linkers for conjugation, the investigation of the mechanisms of resistance to the conjugate, and the exploration of its potential use in combination with other cancer therapies.
In conclusion, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate is a promising compound for cancer therapy that has been extensively studied for its potential use in targeted chemotherapy. Its selective targeting of cancer cells, potent cytotoxic activity, and minimal toxicity to normal cells make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the conjugation of folic acid with a cytotoxic agent, such as methotrexate or doxorubicin, through a linker molecule. The linker molecule is usually a glutamic acid residue, which can be easily conjugated to folic acid and the cytotoxic agent. The resulting conjugate is then purified and characterized for its chemical and biological properties.
Applications De Recherche Scientifique
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been extensively studied for its potential use in cancer therapy. The conjugate can selectively target cancer cells that overexpress the folate receptor, which is commonly found in many types of cancer cells. This targeted delivery of the cytotoxic agent can minimize the side effects of chemotherapy and improve the efficacy of the treatment.
Propriétés
Numéro CAS |
156595-84-5 |
|---|---|
Nom du produit |
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid |
Formule moléculaire |
C19H20N6O6 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H20N6O6/c20-15-14-10(8-31-17(14)25-19(21)24-15)7-22-11-3-1-9(2-4-11)16(28)23-12(18(29)30)5-6-13(26)27/h1-4,8,12,22H,5-7H2,(H,23,28)(H,26,27)(H,29,30)(H4,20,21,24,25)/t12-/m0/s1 |
Clé InChI |
ACXZKUHGYNILFP-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |
Synonymes |
DPMABG N-(4-(N-((2,4-diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



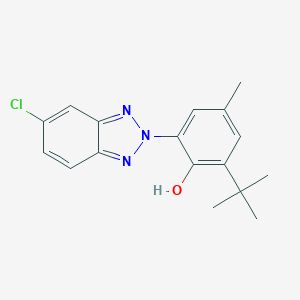
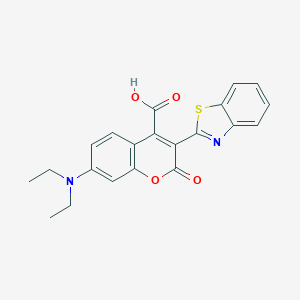
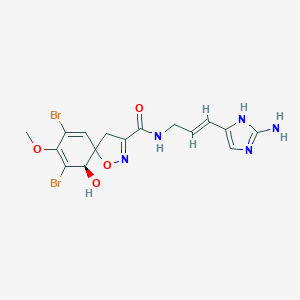
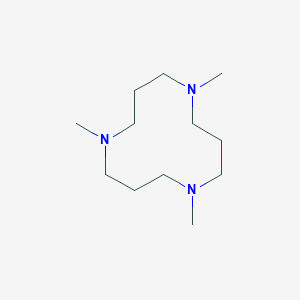
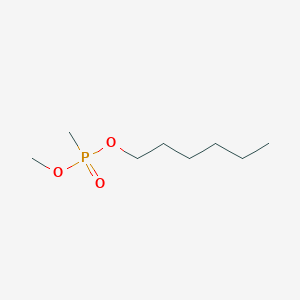
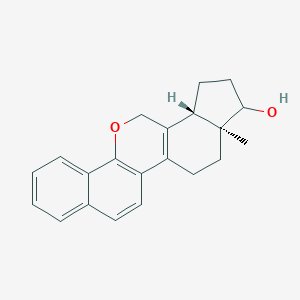
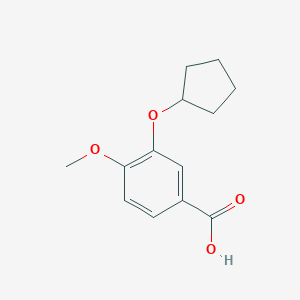
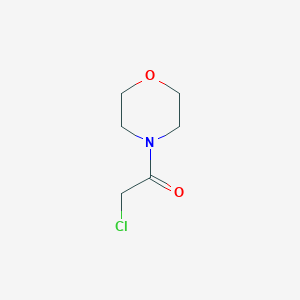
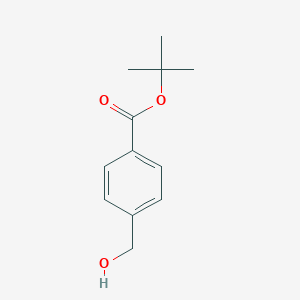
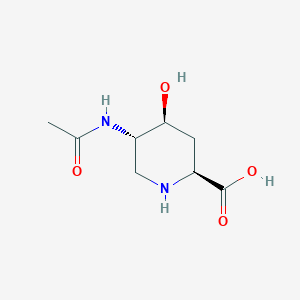
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
